![molecular formula C11H19F3N2O2 B2792202 2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid CAS No. 1975118-03-6](/img/structure/B2792202.png)
2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid , also known by its synonyms such as 1-Piperazinepropanoic acid, α-methyl-4-(3,3,3-trifluoropropyl)- and methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate , is a chemical compound with the molecular formula C₁₁H₁₉F₃N₂O₂ . It has a molecular weight of 268.28 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoropropyl group onto the piperazine ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid consists of a piperazine ring with a trifluoropropyl substituent at one position and a carboxylic acid group at another. The methyl group is attached to the α-carbon of the propanoic acid moiety. The compound’s three-dimensional arrangement and stereochemistry play a crucial role in its properties and interactions .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Investigating its reactivity and potential transformations is essential for understanding its behavior in different contexts .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(10(17)18)8-16-6-4-15(5-7-16)3-2-11(12,13)14/h9H,2-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENXYTLDSKIINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

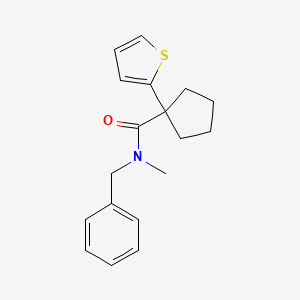

![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2792122.png)
![Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2792123.png)
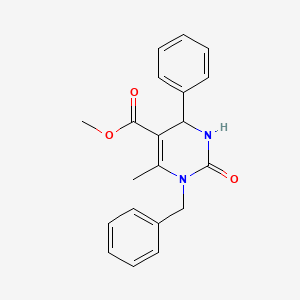
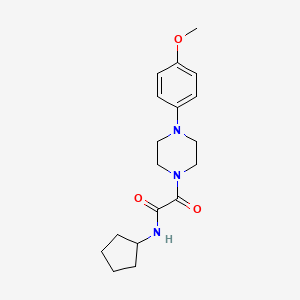
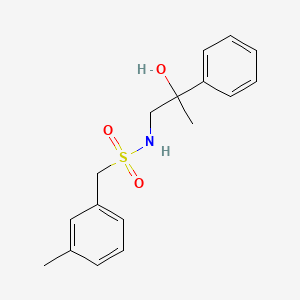


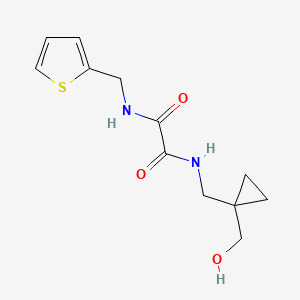
![[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2792133.png)
amine](/img/structure/B2792139.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)
![ethyl 4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2792142.png)